molecular formula C23H20N4O2S2 B7481578 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole

Cat. No.: B7481578
M. Wt: 448.6 g/mol
InChI Key: LKSPKEXIOGEIES-UHFFFAOYSA-N
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Description

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorenyl, piperazinyl, and benzothiadiazole moieties, which contribute to its diverse chemical behavior and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the individual components. The fluorenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by the formation of the piperazine ring via cyclization reactions. The sulfonyl group is then attached using sulfonation reactions, and finally, the benzothiadiazole moiety is incorporated through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives. Substitution reactions can introduce various functional groups onto the benzothiadiazole ring .

Scientific Research Applications

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of oxidative enzymes or modulation of signaling pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole is unique due to its combination of fluorenyl, piperazinyl, and benzothiadiazole moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or advanced material properties .

Properties

IUPAC Name

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S2/c28-31(29,21-11-5-10-20-22(21)25-30-24-20)27-14-12-26(13-15-27)23-18-8-3-1-6-16(18)17-7-2-4-9-19(17)23/h1-11,23H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSPKEXIOGEIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)S(=O)(=O)C5=CC=CC6=NSN=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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